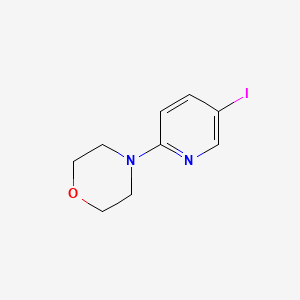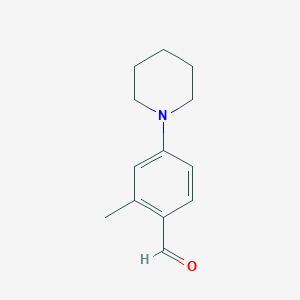
2-Methyl-4-piperidin-1-yl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known as “2-Methyl-4-(1-piperidinyl)benzaldehyde” and "4-[(piperidin-1-yl)methyl]benzaldehyde" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-piperidin-1-yl-benzaldehyde” consists of a benzaldehyde group attached to a methyl-substituted piperidine ring . The InChI code for this compound is 1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Anti-inflammatory Agents
2-Methyl-4-piperidin-1-yl-benzaldehyde: is utilized in the synthesis of anti-inflammatory agents. The compound’s structure allows it to be incorporated into molecules that can modulate inflammatory pathways, potentially leading to the development of new medications for conditions like arthritis and other inflammatory diseases .
Development of Antibacterial Agents
This compound serves as a reactant for creating piperidine incorporated α-aminophosphonates , which exhibit antibacterial properties. These compounds are being researched for their potential to combat bacterial infections, particularly those resistant to current antibiotics .
Cancer Research
Researchers are exploring the use of 2-Methyl-4-piperidin-1-yl-benzaldehyde in the synthesis of 5-Hydroxyaurone derivatives . These derivatives show promise as growth inhibitors against human umbilical vein endothelial cells (HUVEC) and some cancer cell lines, indicating potential applications in cancer treatment .
Neuropharmacology
In neuropharmacology, the compound is a precursor for synthesizing NR2B selective NMDA receptor antagonists . These antagonists can help in understanding and treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Nanotechnology
2-Methyl-4-piperidin-1-yl-benzaldehyde: is used in the creation of fulleropyrrolidines . These nanostructures have unique electronic properties, making them suitable for applications in organic electronics and materials science .
Polymer Science
The compound is involved in the synthesis of fluorophores for monitoring polymerization processes. These fluorophores can be integrated into polymers to visualize and study the polymerization process, aiding in the development of new polymeric materials .
Medicinal Chemistry
Piperidine derivatives, including 2-Methyl-4-piperidin-1-yl-benzaldehyde , are crucial in medicinal chemistry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their versatility and biological activity .
Organic Synthesis Methodology
The compound is also important in the development of new synthetic methodologies. It’s used in various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are valuable in organic synthesis .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives are often used in the synthesis of various pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways due to their wide use in pharmaceuticals .
Result of Action
Piperidine derivatives have been used in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors against huvec and some cancer cell lines .
Propriétés
IUPAC Name |
2-methyl-4-piperidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIXHXNECBHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389835 |
Source


|
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103893-37-4 |
Source


|
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





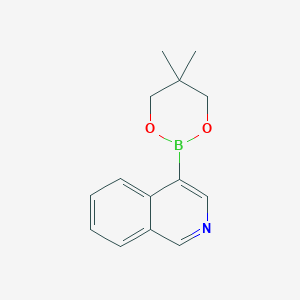
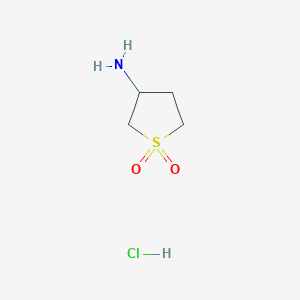
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)
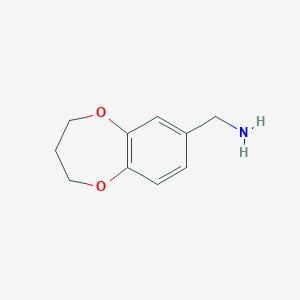

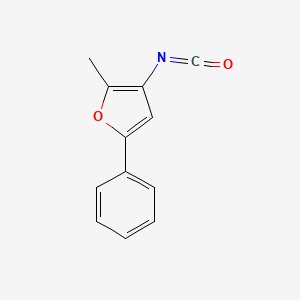


![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
